molecular formula C12H16N2O B13316094 2-(Piperidin-2-YL)-1-(pyridin-2-YL)ethan-1-one

2-(Piperidin-2-YL)-1-(pyridin-2-YL)ethan-1-one

Cat. No.: B13316094
M. Wt: 204.27 g/mol
InChI Key: JMIVHKOMZOCYMJ-UHFFFAOYSA-N
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Description

2-(Piperidin-2-YL)-1-(pyridin-2-YL)ethan-1-one is an organic compound that features both piperidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-YL)-1-(pyridin-2-YL)ethan-1-one typically involves the reaction of piperidine and pyridine derivatives under controlled conditions. One common method involves the use of a Grignard reagent, where a piperidine derivative is reacted with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-2-YL)-1-(pyridin-2-YL)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-(Piperidin-2-YL)-1-(pyridin-2-YL)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 2-(Piperidin-2-YL)-1-(pyridin-2-YL)ethan-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-2-YL)-1-(pyridin-3-YL)ethan-1-one
  • 2-(Piperidin-3-YL)-1-(pyridin-2-YL)ethan-1-one
  • 2-(Piperidin-2-YL)-1-(pyridin-4-YL)ethan-1-one

Uniqueness

2-(Piperidin-2-YL)-1-(pyridin-2-YL)ethan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-piperidin-2-yl-1-pyridin-2-ylethanone

InChI

InChI=1S/C12H16N2O/c15-12(11-6-2-4-8-14-11)9-10-5-1-3-7-13-10/h2,4,6,8,10,13H,1,3,5,7,9H2

InChI Key

JMIVHKOMZOCYMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CC(=O)C2=CC=CC=N2

Origin of Product

United States

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